molecular formula C7H3BrCl2O B1320918 3-Bromo-4-chlorobenzoyl chloride CAS No. 21900-34-5

3-Bromo-4-chlorobenzoyl chloride

Cat. No.: B1320918
CAS No.: 21900-34-5
M. Wt: 253.9 g/mol
InChI Key: CHOSHMAFWKKQQF-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3BrCl2O and its molecular weight is 253.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOSHMAFWKKQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301994
Record name 3-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-34-5
Record name 3-Bromo-4-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Bromo-4-chlorobenzoyl Chloride (CAS 21900-34-5)

[1][2][3]

Executive Summary

3-Bromo-4-chlorobenzoyl chloride (CAS 21900-34-5 ) is a specialized acyl chloride intermediate used extensively in the synthesis of small molecule therapeutics and agrochemicals.[1][2] Functioning as a high-reactivity electrophile, it serves as a critical building block for introducing the 3-bromo-4-chlorophenyl moiety—a pharmacophore often selected to modulate lipophilicity (LogP), block metabolic oxidation at the para-position, and provide a halogen handle (bromine) for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[2]

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety standards.[2]

Physicochemical Characterization

The following data consolidates experimental and predicted properties for CAS 21900-34-5.[2][3] Researchers should treat this compound as a moisture-sensitive corrosive material.[2]

PropertySpecificationNotes
CAS Number 21900-34-5 Verified Identifier
IUPAC Name This compound
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Physical State Low-melting solid or liquidDependent on purity/temperature; often solidifies upon cooling.[2]
Boiling Point ~250–260 °C (Predicted)Decomposes/Hydrolyzes before boiling at atm pressure.[2]
Solubility DCM, THF, Toluene, EtOAcReacts violently with water/alcohols.
Precursor 3-Bromo-4-chlorobenzoic acidCAS 42860-10-6
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.[2]

Synthetic Pathway & Production

The synthesis of this compound is typically achieved via nucleophilic acyl substitution of its carboxylic acid precursor.[2] The choice of chlorinating agent (Thionyl Chloride vs. Oxalyl Chloride) depends on the scale and downstream application.[2]

Synthesis Workflow Diagram

SynthesisWorkflowAcid3-Bromo-4-chlorobenzoic Acid(Solid Precursor)IntermediateTetrahedral IntermediateAcid->IntermediateNucleophilic AttackReagentThionyl Chloride (SOCl₂)+ Cat. DMFReagent->IntermediateProductThis compound(Target)Intermediate->ProductEliminationByproductsByproducts:SO₂ (gas) + HCl (gas)Intermediate->ByproductsOff-gassing

Figure 1: Conversion of 3-Bromo-4-chlorobenzoic acid to the acid chloride using Thionyl Chloride.[2]

Validated Experimental Protocol

Objective: Synthesis of this compound (10 g scale).

Materials:

  • 3-Bromo-4-chlorobenzoic acid (1.0 eq)[2]

  • Thionyl Chloride (SOCl₂) (3.0 eq) – Excess acts as solvent/reagent[2]

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)[2]

  • Dichloromethane (DCM) or Toluene (Optional co-solvent)[2]

Procedure:

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.

  • Addition: Charge the flask with 3-Bromo-4-chlorobenzoic acid. If using a solvent (DCM), add it now; otherwise, the reaction can be performed neat in SOCl₂.[2]

  • Activation: Add Thionyl Chloride slowly. Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate which accelerates the reaction).[2]

  • Reaction: Heat the mixture to reflux (approx. 80 °C for neat SOCl₂). Monitor gas evolution (SO₂/HCl).

  • Completion: Reflux for 2–4 hours until the solution becomes clear and gas evolution ceases.

  • Workup: Cool to room temperature. Remove excess SOCl₂ via rotary evaporation under reduced pressure.[2]

    • Note: Use a base trap for the vacuum pump to neutralize acidic vapors.[2]

  • Purification: The crude residue is typically pure enough for subsequent steps.[2] For high purity, vacuum distillation can be performed (requires high vacuum due to high BP).

Reactivity Profile & Applications

The utility of CAS 21900-34-5 lies in its dual functionality: the highly reactive acyl chloride group for immediate derivatization, and the aryl bromide handle for late-stage diversification.[2]

Derivatization Pathways[3]

ReactivityCoreThis compoundAmideBenzamides(Drug Scaffold)Core->Amide+ BaseEsterBenzoate EstersCore->Ester+ BaseKetoneDiaryl KetonesCore->KetoneAlCl₃ / Lewis AcidAminePrimary/Secondary Amines(R-NH₂)Amine->AmideAlcoholAlcohols/Phenols(R-OH)Alcohol->EsterAreneElectron-Rich Arenes(Friedel-Crafts)Arene->KetoneCouplingSuzuki/Buchwald Coupling(via Bromine handle)Amide->CouplingLead Optimization

Figure 2: Primary reactivity modes and downstream application in lead optimization.

Medicinal Chemistry Significance[3][5]
  • Lipophilicity Tuning: The chloro and bromo substituents increase the lipophilicity of the benzoyl ring, improving membrane permeability for CNS-targeted drugs.[2]

  • Metabolic Blockade: The 4-chloro substituent effectively blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the drug candidate.[2]
    
  • Orthogonal Functionalization: The 3-bromo position allows for sequential functionalization.[2] After the acyl chloride is reacted (e.g., to form an amide), the bromine remains intact for palladium-catalyzed cross-coupling, allowing the rapid generation of compound libraries.[2]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin Corr.[2] 1B (H314): Causes severe skin burns and eye damage.[2]

  • Lachrymator: Vapors are extremely irritating to eyes and respiratory tract.[2]

Handling Protocol:

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[2]

  • Quenching: Never add water directly to the bulk material.[2] To dispose, dilute slowly into a large volume of ice-cold alkaline solution (NaHCO₃) to neutralize the generated HCl.[2]

References

  • Amerigo Scientific. this compound Product Data. Retrieved from

  • Oakwood Chemical. Product Information: this compound (CAS 21900-34-5).[1][4][2] Retrieved from [2]

  • National Institutes of Health (PubChem). Compound Summary: 3-Bromo-4-chlorobenzaldehyde (Precursor Analog Data).[2] Retrieved from [2]

  • BLD Pharm. this compound MSDS and Properties. Retrieved from [2]

  • Sigma-Aldrich. Safety Data Sheet: 4-Chlorobenzoyl chloride (Analog Safety Data). Retrieved from [2]

Handling & Application Guide: 3-Bromo-4-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21900-34-5 | Formula: C₇H₃BrCl₂O | M.W.: 253.91 g/mol [1][2][3][4][5]

Introduction

3-Bromo-4-chlorobenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its value lies in its dual-halogenated motif : the acyl chloride functionality allows for rapid nucleophilic attachment (amide/ester formation), while the bromine and chlorine substituents on the aromatic ring provide distinct handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the construction of complex heterocycles.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused technical manual on the safe handling, reactivity, and synthetic utility of this compound.

Part 1: Chemical Profile & Critical Hazards

Physical State: Typically a colorless to pale yellow liquid or low-melting solid. Odor: Pungent, acrid (characteristic of acid chlorides). Solubility: Reacts/decomposes in water; soluble in DCM, THF, Toluene, and Ethyl Acetate.

Hazard Summary Table
Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion 1BH314 Causes severe skin burns and eye damage.
Eye Damage 1H318 Causes serious eye damage.
Reactivity N/AEUH014 Reacts violently with water (generates HCl gas).
Corrosive to Metals 1H290 May be corrosive to metals.

Critical Warning: This compound is a Lachrymator . It causes immediate and severe irritation to the eyes and respiratory tract. All operations must be performed inside a functioning chemical fume hood.

Part 2: The Mechanism of Toxicity & Reactivity

To safely handle this compound, one must understand the causality of its hazards. The danger stems from the high electrophilicity of the carbonyl carbon.

Hydrolysis & HCl Generation

Upon contact with moisture (in air, skin, or mucous membranes), the acyl chloride undergoes rapid hydrolysis. This is not merely "irritating"; it is a chemical reaction that generates Hydrochloric Acid (HCl) directly on the tissue.

Mechanism:

  • Water attacks the carbonyl carbon.

  • A tetrahedral intermediate forms.

  • The chloride ion (

    
    ) is expelled as a leaving group.
    
  • The proton (

    
    ) combines with 
    
    
    
    to form HCl gas/mist.

HydrolysisMechanism Substrate 3-Bromo-4-chlorobenzoyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H₂O (Moisture/Tissue) Water->Intermediate Products 3-Bromo-4-chlorobenzoic acid + HCl (Corrosive Gas) Intermediate->Products Elimination of Cl⁻

Caption: Mechanism of hydrolysis leading to in-situ acid generation and tissue damage.

Part 3: Strategic Handling & PPE

Standard "gloves and goggles" are insufficient for lachrymatory acid chlorides. The following protocol ensures a self-validating safety system.

1. Personal Protective Equipment (PPE)
  • Eye Protection: Unvented chemical splash goggles are mandatory. Face shields are recommended for transfers >10 mL. Reasoning: Vapors can bypass standard safety glasses, causing lachrymation and panic.

  • Hand Protection:

    • Short Contact: Nitrile gloves (double-gloved, min 0.11 mm).

    • Immersion/Spill: Silver Shield® (Laminate) gloves. Reasoning: Acid chlorides can permeate nitrile; laminate offers broad chemical resistance.

  • Respiratory: If working outside a hood (strictly prohibited) or in spill cleanup, use a full-face respirator with an Acid Gas (E) + Organic Vapor (A) cartridge.

2. Engineering Controls
  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen). Moisture ingress creates internal pressure (HCl buildup) in the bottle, risking a spray upon opening.

  • Venting: Open containers only in a fume hood.

  • Glassware: Oven-dried glassware is required to prevent yield loss and HCl generation.

Part 4: Synthetic Utility & Protocols

Application: Synthesis of Amide-Based Drug Scaffolds. The following protocol demonstrates a standard Schotten-Baumann type coupling, optimized for drug discovery workflows where the bromine/chlorine handles must be preserved.

Experimental Workflow: Amide Coupling

Objective: React this compound with a primary amine (


) to form an amide.

Reagents:

  • This compound (1.0 equiv)[6]

  • Primary Amine (1.0 - 1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 - 1.5 equiv) [Acid Scavenger]
    
  • Dichloromethane (DCM) [Solvent, Anhydrous]

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the amine and 
    
    
    
    to anhydrous DCM. Cool to 0°C.
    • Why? Cooling controls the exotherm; the base neutralizes the HCl byproduct immediately, driving the reaction forward.

  • Addition: Dissolve this compound in a minimal amount of DCM. Add dropwise to the amine solution over 10-15 minutes.

    • Why? Dropwise addition prevents "hot spots" and double-acylation side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the amine and acid chloride; appearance of the amide peak (

      
      ).
      
  • Quenching (Critical): Carefully add saturated aqueous

    
    .
    
    • Why? This neutralizes any unreacted acid chloride (hydrolyzing it to the benzoate) and solubilizes the amine hydrochloride salts.

  • Workup: Extract with DCM. Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    

SynthesisWorkflow Start Start: Anhydrous DCM + Amine + Base (0°C) Add Add Acid Chloride (Dropwise) Start->Add React Stir at RT (2-4 Hours) Add->React Check LC-MS Check: Amine Consumed? React->Check Check->React No Quench Quench: Sat. NaHCO₃ (Gas Evolution!) Check->Quench Yes Workup Phase Separation (Wash: HCl -> Brine) Quench->Workup Product Crude Amide (Ready for Purification) Workup->Product

Caption: Logical flow for amide coupling synthesis with safety checkpoints.

Part 5: Emergency Response
Spill Management
  • Small Spill (<10 mL): Cover with dry lime, sand, or soda ash. Do not use water, as this will generate a cloud of HCl gas. Sweep up and place in a chemical waste container.

  • Large Spill: Evacuate the lab. Contact EHS.

First Aid
  • Skin Contact: Immediate flushing is required. Although water reacts with the pure chemical, the volume of water from a safety shower acts as a heat sink and diluent. Flush for 15 minutes.

  • Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek immediate ophthalmological attention.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21900-34-5, this compound. Retrieved from [Link]

  • Oakwood Chemical. Product Specification: this compound (Item 038136).[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoyl chloride derivatives. Retrieved from [Link]

Sources

High-Yield Synthesis of 3-Bromo-4-chlorobenzoyl Chloride: Process Optimization & Critical Parameters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-chlorobenzoyl chloride (CAS: 21900-34-5) is a high-value electrophilic building block used extensively in the synthesis of polysubstituted pharmaceutical scaffolds. Its dual-halogenated motif allows for orthogonal functionalization—the acid chloride facilitates immediate amide/ester formation or Friedel-Crafts acylations, while the aryl bromide and chloride moieties remain available for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This technical guide outlines a robust, scalable protocol for converting 3-bromo-4-chlorobenzoic acid to its corresponding acid chloride. Unlike generic textbook procedures, this workflow emphasizes process analytical technology (PAT) and impurity profile management to ensure pharmaceutical-grade purity suitable for sensitive downstream applications.

Strategic Analysis: Reagent Selection

The transformation of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution.[1] While multiple reagents exist (


, Oxalyl Chloride, 

), Thionyl Chloride (

)
is the superior choice for this specific substrate for three reasons:
  • Purification Efficiency: The byproducts (

    
     and 
    
    
    
    ) are gaseous and self-purging, simplifying workup compared to phosphorous-based reagents which leave non-volatile residues (
    
    
    ).
  • Thermal Control: The boiling point of

    
     (76°C) allows for controlled reflux that drives the reaction to completion without thermal decomposition of the aryl halide bonds.
    
  • Atom Economy: When catalyzed by N,N-Dimethylformamide (DMF), the reaction proceeds via a rapid Vilsmeier-Haack-type mechanism, minimizing the required excess of reagent.

Comparative Reagent Matrix
ReagentByproductsWorkup DifficultySuitability for 3-Br-4-Cl Substrate
Thionyl Chloride (

)

(g),

(g)
Low (Evaporation)Optimal
Oxalyl Chloride

(g),

(g),

(g)
LowGood (Best for acid-sensitive substrates)
Phosphorous Pentachloride

(liq),

(g)
High (Distillation required)Poor (Separation of

is difficult)

Mechanistic Pathway

To achieve high conversion rates, DMF catalysis is mandatory. Uncatalyzed thionyl chloride reactions are often sluggish with electron-deficient benzoic acids.

The Catalytic Cycle:

  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion).
    
  • Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming a highly reactive activated intermediate.

  • Chloride Attack: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the acid chloride and regenerating DMF.

G DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate Substrate 3-Bromo-4-chlorobenzoic Acid Substrate->Intermediate Attack on Vilsmeier Intermediate->DMF Regeneration Product 3-Bromo-4-chlorobenzoyl Chloride Intermediate->Product + Cl- Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to facilitate rapid acyl substitution.

Technical Data & Safety Profile

Physical Properties
PropertySubstrate (Acid)Product (Acid Chloride)
CAS Number 42860-02-621900-34-5
Molecular Weight 235.46 g/mol 253.91 g/mol
Appearance White to off-white solidColorless to pale yellow liquid/solid
Boiling Point N/A (Solid)74–75 °C @ 0.5 mmHg [1]
Solubility Polar organics (DMSO, MeOH)Aprotic solvents (DCM, Toluene)
Safety Hazards (GHS)
  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.

  • EUH014: Reacts violently with water.[3]

  • PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and fume hood are mandatory .

Experimental Protocol

Materials
  • 3-Bromo-4-chlorobenzoic acid (10.0 g, 42.5 mmol)

  • Thionyl Chloride (15.5 mL, 212 mmol, 5.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.1 mL, catalytic)

  • Toluene (Anhydrous, 50 mL) - Optional, prevents sublimation

Step-by-Step Methodology
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) and a reflux condenser. Equip the condenser with a drying tube (

    
    ) or an inert gas inlet (
    
    
    
    /Ar) connected to a caustic scrubber (NaOH solution) to neutralize evolved HCl/
    
    
    gases.
  • Charging: Charge the RBF with 3-bromo-4-chlorobenzoic acid (10.0 g). Add anhydrous Toluene (50 mL) if using solvent, or proceed neat.

  • Reagent Addition: Add Thionyl Chloride (15.5 mL) slowly via syringe.

  • Catalysis: Add DMF (2-3 drops) to initiate the reaction. Note: Immediate vigorous bubbling indicates gas evolution.

  • Reaction: Heat the mixture to reflux (Bath temp: 85-90°C). Maintain reflux for 3–4 hours.

    • Visual Check: The suspension should clarify into a homogeneous solution as the acid converts to the liquid acid chloride.

  • Monitoring: Perform the Methanol Quench Test (See Section 6) to confirm completion.

  • Workup:

    • Allow the reaction to cool to room temperature.[3]

    • Concentrate the mixture under reduced pressure (Rotary evaporator) to remove excess

      
       and solvent.
      
    • Azeotropic Drying: Add fresh toluene (20 mL) and re-evaporate to remove trace thionyl chloride.

  • Purification: For high purity, perform vacuum distillation (bp 74–75 °C @ 0.5 mmHg).

Process Control: The "Methanol Quench"

Direct TLC of acid chlorides is unreliable because the compound hydrolyzes on the silica plate, showing the starting material spot. You must derivatize an aliquot to the methyl ester to accurately monitor conversion.

Procedure:

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench it into a vial containing 0.5 mL dry Methanol.

  • Wait 1 minute (conversion to methyl ester is instant).

  • Run TLC of this solution against the starting acid.

    • Starting Material: Lower

      
       (Acid).
      
    • Product Marker: Higher

      
       (Methyl Ester).
      
  • End Point: Disappearance of the acid spot indicates the acid chloride formation is complete.

Troubleshooting & Decision Logic

Common issues involve incomplete conversion or hydrolysis during isolation. Use the following logic flow to diagnose issues.

Troubleshooting Start Issue Detected Check1 Is the reaction homogeneous? Start->Check1 Sol1 Add more Toluene or SOCl2. Check Stirring. Check1->Sol1 No Check2 TLC shows SM after 4h? Check1->Check2 Yes Sol2 Add 2 more drops DMF. Check reflux temp. Check2->Sol2 Yes Check3 Product solidifies/gums during distillation? Check2->Check3 No Sol3 Check vacuum pressure. Ensure condenser water >30°C (Prevent freezing). Check3->Sol3 Yes

Figure 2: Troubleshooting logic for reaction monitoring and isolation.

References

  • Sigma-Aldrich. 3-Bromobenzoyl chloride Product Sheet. (Provides physical property comparison and handling data). Link

  • BenchChem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid. (General protocol for brominated benzoic acids). Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. Thionyl Chloride - Reaction With Carboxylic Acids. (Foundational reference for DMF catalysis mechanism).[4] Link

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl2. (Mechanistic detailed overview). Link

Sources

Versatility in Synthesis: A Technical Guide to the Applications of 3-Bromo-4-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

3-Bromo-4-chlorobenzoyl chloride (C₇H₃BrCl₂O) is a highly reactive and versatile difunctionalized aromatic building block, pivotal in modern organic synthesis.[1][2][3] Its distinct substitution pattern—a bromine atom and a chlorine atom on the benzene ring, coupled with a reactive acyl chloride group—provides a strategic platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its primary applications, focusing on core synthetic transformations such as Friedel-Crafts acylation, esterification, and amidation. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and highlight the role of this intermediate in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Strategic Advantage of a Dihalogenated Acyl Chloride

In the landscape of organic intermediates, the strategic placement of multiple functional groups is paramount for efficient and divergent synthesis. This compound emerges as a significant reagent due to three key features:

  • The Acyl Chloride Moiety: As a highly electrophilic functional group, the acyl chloride is primed for nucleophilic acyl substitution, readily reacting with alcohols, amines, and aromatic systems to form esters, amides, and ketones, respectively.[4][5] This reactivity is the cornerstone of its utility.

  • The Halogen Substituents: The presence of both bromine and chlorine on the aromatic ring opens avenues for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This dual halogenation provides orthogonal reactivity, enabling selective functionalization.

  • Defined Regiochemistry: The fixed positions of the substituents provide a rigid scaffold, ensuring that derivatives are synthesized with precise structural control, a critical factor in structure-activity relationship (SAR) studies for drug discovery and materials science.

This guide will focus on the primary transformations driven by the acyl chloride group, which represent the most immediate and widespread applications of this reagent.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 21900-34-5
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Appearance White to light yellow solid/low melting solid
Purity Typically ≥95%

(Data sourced from various suppliers).[1][2]

Core Synthetic Application: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6][7] This reaction is fundamental to the synthesis of diaryl ketones, a structural motif present in numerous biologically active compounds.[8][9] this compound serves as an excellent acylating agent in these reactions, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃) to activate the acyl chloride.[10][11]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[12] Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the resulting ketone product is deactivated towards further acylation, preventing polysubstitution.[11][12]

reagent This compound + Aromatic Substrate conditions Lewis Acid (e.g., AlCl₃) Anhydrous Solvent (e.g., DCM) reagent->conditions 1. Mix intermediate Acylium Ion Formation (Electrophile Generation) conditions->intermediate 2. Activation attack Electrophilic Aromatic Substitution (C-C Bond Formation) intermediate->attack 3. Reaction workup Aqueous Work-up (Decomposition of Complex) attack->workup 4. Quench product Substituted Benzophenone Product workup->product 5. Isolation

Figure 1: Experimental workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanone

This protocol describes a general procedure for the Friedel-Crafts acylation of benzene.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (serves as both reactant and solvent)

  • Anhydrous Dichloromethane (DCM, optional co-solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq.). Suspend the AlCl₃ in anhydrous benzene. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃/benzene mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a slurry of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Core Synthetic Application: Esterification

Esterification is a fundamental transformation where this compound reacts with an alcohol to form an ester. This reaction is highly efficient due to the reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the alcohol's hydroxyl group. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct and drive the reaction to completion.[15][16]

This transformation is crucial for:

  • Synthesis of Intermediates: Creating ester-containing molecules that can be further elaborated.

  • Derivatization for Analysis: Converting chiral alcohols into diastereomeric esters, which can then be separated and analyzed by techniques like HPLC.[15]

  • Prodrug Strategies: Introducing ester functionalities to modify the pharmacokinetic properties of a parent drug molecule.

start Alcohol + this compound reagents Base (e.g., Pyridine) Catalyst (e.g., DMAP) Anhydrous Solvent (DCM) start->reagents 1. Combine reaction Nucleophilic Acyl Substitution (Tetrahedral Intermediate) reagents->reaction 2. React (0°C to RT) workup Aqueous Work-up (e.g., 1M HCl, NaHCO₃) reaction->workup 3. Quench & Wash purification Purification (Column Chromatography or Distillation) workup->purification 4. Isolate product 3-Bromo-4-chlorobenzoyl Ester purification->product 5. Characterize

Figure 2: General workflow for the esterification of an alcohol.
Experimental Protocol: Synthesis of Ethyl 3-bromo-4-chlorobenzoate

This protocol outlines the esterification of ethanol as a representative primary alcohol.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Pyridine (or Triethylamine)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve anhydrous ethanol (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add pyridine (1.2 eq.) to the solution, followed by a catalytic amount of DMAP (0.05-0.1 eq.).

  • Acylation: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred alcohol solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting alcohol by TLC.[16]

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by adding water or 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.[16]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography or vacuum distillation.

Core Synthetic Application: Amidation

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted amides. This reaction, often referred to as the Schotten-Baumann reaction, is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and many pharmaceutical agents.[17][18]

The reaction proceeds rapidly, often at room temperature, in the presence of a base (either an excess of the amine substrate or an auxiliary base like triethylamine) to neutralize the HCl generated.[17][18] The resulting 3-bromo-4-chlorobenzamide scaffold can be a final product or an intermediate for further functionalization.

start Amine (R-NH₂) + this compound Base (e.g., Et₃N) in Aprotic Solvent attack { Nucleophilic Attack of Amine on Carbonyl Carbon | Formation of Tetrahedral Intermediate} start:f0->attack:f0 Step 1 collapse { Collapse of Intermediate | Expulsion of Chloride Leaving Group} attack:f1->collapse:f0 Step 2 product N-Substituted 3-Bromo-4-chlorobenzamide Triethylammonium Chloride Salt collapse:f1->product:f0 Step 3

Figure 3: Mechanistic steps of amide formation (Schotten-Baumann).
Experimental Protocol: Synthesis of N-benzyl-3-bromo-4-chlorobenzamide

This protocol details the amidation reaction with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the amine solution while stirring vigorously.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude amide is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Applications in Target-Oriented Synthesis

The true value of this compound is realized when it is used as a strategic starting material for molecules with specific functions.

  • Pharmaceutical Synthesis: The dihalogenated benzoyl core is a common scaffold in medicinal chemistry. The products of acylation, esterification, and amidation serve as key intermediates. For example, benzophenone derivatives have shown potential as anti-inflammatory and anticancer agents.[9][10] The amide linkage is central to countless drug molecules, and this reagent provides a direct entry to a specifically substituted benzamide series for SAR exploration. The related compound, 3-Bromo-4-Chloro-Benzaldehyde, is noted as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[19][20]

  • Agrochemical Development: Benzoyl derivatives are prevalent in agrochemicals.[21] While direct applications of this compound are not as widely documented as its 4-bromo or 4-chloro analogs, its structural features are highly relevant. For instance, 4-bromobenzoyl chloride is a precursor for novel benzoylcarbamate fungicides.[22] The unique electronic and steric properties imparted by the 3-bromo-4-chloro substitution pattern make it a compelling candidate for developing new herbicides and pesticides with potentially enhanced efficacy or novel modes of action.[4][22]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its utility is anchored in the high reactivity of the acyl chloride group, which enables straightforward and high-yielding access to a diverse range of ketones, esters, and amides through well-established protocols. The presence of two distinct halogen atoms on the aromatic ring provides further opportunities for complex molecule construction via subsequent cross-coupling chemistry. For researchers in drug discovery and agrochemical development, this compound offers a robust and reliable starting point for the synthesis of novel, highly functionalized molecules. A thorough understanding of its core reactivity is essential for leveraging its full synthetic potential.

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Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation using 3-Bromo-4-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Importance of Diaryl Ketones

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains a pivotal reaction for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This reaction facilitates the synthesis of aryl ketones, which are not only valuable final products but also versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The specific protocol detailed herein focuses on the use of 3-Bromo-4-chlorobenzoyl chloride as the acylating agent. The resulting diaryl ketone scaffold, bearing a specific halogenation pattern, is of significant interest in drug discovery, where halogens can modulate pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to successfully execute this transformation.

Reaction Principle: Mechanism of Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[5] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[6][7] The core steps of the mechanism are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This acylium ion is the potent electrophile in the reaction.[6][8]

  • Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9]

  • Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product ketone.[1]

One of the key advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. This deactivation prevents polysubstitution, leading to a monoacylated product.[10]

Experimental Protocol

This protocol provides a detailed methodology for the Friedel-Crafts acylation of a generic aromatic substrate with this compound.

Materials and Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )RoleCAS Number
This compoundC₇H₃BrCl₂O253.91Acylating Agent21900-34-5
Aromatic SubstrateVariesVariesNucleophileVaries
Anhydrous Aluminum ChlorideAlCl₃133.34Lewis Acid Catalyst7446-70-0
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Solvent75-09-2
Concentrated Hydrochloric AcidHCl36.46Quenching Agent7647-01-0
Saturated Sodium BicarbonateNaHCO₃84.01Neutralizing Agent144-55-8
Brine (Saturated NaCl solution)NaCl58.44Washing Agent7647-14-5
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent7487-88-9
Step-by-Step Procedure
  • Reaction Setup:

    • All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Aluminum chloride is extremely sensitive to moisture.[9]

    • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved during the reaction into a trap), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reactants:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred aluminum chloride suspension over 15-30 minutes, maintaining the temperature at 0 °C. The reaction between the acyl chloride and aluminum chloride is exothermic.[9]

    • After the addition is complete, dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the aromatic substrate solution dropwise to the reaction mixture over 30-60 minutes, still maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition of the aromatic substrate is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

    • Very cautiously and slowly, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in a well-ventilated fume hood. The acid is necessary to decompose the aluminum chloride-ketone complex.[11][12]

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two to three times with dichloromethane.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dry Glassware under N2 B Add Anhydrous AlCl3 and DCM A->B C Cool to 0 °C B->C D Add 3-Bromo-4-chlorobenzoyl chloride solution dropwise C->D E Add aromatic substrate solution dropwise D->E F Stir at 0 °C, then RT E->F G Monitor by TLC F->G H Quench with Ice/HCl G->H I Extract with DCM H->I J Wash with H2O, NaHCO3, Brine I->J K Dry with MgSO4 and Concentrate J->K L Recrystallization or Column Chromatography K->L

Caption: Experimental workflow for the Friedel-Crafts acylation.

Safety Precautions

  • This compound: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14]

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[9]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Thionyl Chloride (if preparing the acyl chloride in-house): Highly toxic and corrosive. Reacts with water to release toxic gases. Must be handled in a fume hood.[15]

  • The reaction work-up is hazardous due to the exothermic quenching of aluminum chloride and the evolution of HCl gas.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (moisture contamination).Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. Use freshly opened or properly stored anhydrous aluminum chloride.
Deactivated aromatic substrate.The aromatic ring must not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[8][10]
Formation of Side Products Polysubstitution (unlikely but possible with highly activated substrates).Use a 1:1 stoichiometry of the aromatic substrate to the acylating agent.
Isomer formation.The directing effects of substituents on the aromatic ring will determine the regioselectivity. The major product is typically the para-isomer if the ortho-position is sterically hindered.[16]
Difficult Work-up Formation of emulsions during extraction.Add more brine or gently swirl the separatory funnel instead of vigorous shaking. In some cases, filtering the biphasic mixture through a pad of celite can help break the emulsion.

Characterization of the Product

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group (typically around 1680 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Mechanism Diagram

G cluster_mechanism Friedel-Crafts Acylation Mechanism Acyl_Chloride This compound Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl3 AlCl3 AlCl3 Aromatic_Ring Aromatic Substrate (Nucleophile) Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex - H+ Final_Product Aryl Ketone Product_Complex->Final_Product Aqueous Work-up

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of specifically substituted diaryl ketones. By adhering to the detailed protocol, paying close attention to anhydrous conditions, and following the safety guidelines, researchers can consistently achieve high yields of the desired product. The insights provided in this guide, from mechanistic understanding to practical troubleshooting, are intended to empower scientists in their synthetic endeavors and accelerate the drug discovery and development process.

References

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  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Department of Chemistry, University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

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  • ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

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  • Learnbin. Friedel-Crafts Acylation Of Benzene. (2025-06-01). [Link]

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  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). [Link]

  • Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. [Link]

  • J-STAGE. The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. (2011-08-02). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-02-26). [Link]

  • Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. [Link]

  • Khan Academy. Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. (2013-06-24). [Link]

  • Department Chemie und Biologie, Universität Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

  • IPL.org. Friedel-Crafts Alkylations Lab Report. [Link]

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  • Google Patents.
  • YouTube. reduction of aromatic ketones. (2019-01-03). [Link]

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Suzuki coupling of 3-Bromo-4-chlorobenzoyl chloride with arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-chlorobenzoyl Chloride with Arylboronic Acids

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a particularly nuanced application: the chemoselective coupling of this compound with various arylboronic acids. This substrate presents a dual challenge: achieving selective reaction at the more labile carbon-bromine bond while preserving the carbon-chlorine bond, and managing the high reactivity of the acyl chloride moiety.[2] We will dissect the mechanistic principles governing this selectivity, provide a robust, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be self-validating, empowering chemists to reliably synthesize complex 3-aryl-4-chlorobenzoyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Principles: Navigating Reactivity and Selectivity

The success of this transformation hinges on a clear understanding of the Suzuki-Miyaura catalytic cycle and the inherent reactivity differences between the functional groups present in the substrate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is composed of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a Pd(II) intermediate. This is typically the rate-determining step and is crucial for selectivity.[3]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pdi_halide Ar-Pd(II)L₂-X tm_label Transmetalation pdi_halide->tm_label pdi_aryl Ar-Pd(II)L₂-Ar' re_label Reductive Elimination pdi_aryl->re_label oa_label->pdi_halide re_label->pd0 product Ar-Ar' re_label->product Product tm_label->pdi_aryl aryl_halide Ar-X aryl_halide->oa_label Electrophile boronic_acid Ar'B(OH)₂ + Base boronic_acid->tm_label Nucleophile

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Basis of Chemoselectivity: C-Br vs. C-Cl

The selective coupling at the C-Br bond is governed by the relative rates of oxidative addition. The bond dissociation energies (BDE) of carbon-halogen bonds decrease down the group: C-F > C-Cl > C-Br > C-I.[9] The C-Br bond (BDE ≈ 285 kJ/mol) is significantly weaker than the C-Cl bond (BDE ≈ 340 kJ/mol), making it much more susceptible to cleavage and insertion by the Pd(0) catalyst.[9]

Therefore, under carefully controlled conditions, the palladium catalyst will selectively undergo oxidative addition into the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. Overly harsh conditions, such as excessively high temperatures or highly active catalyst systems designed for aryl chlorides, can lead to a loss of this selectivity.[10][11]

Chemoselectivity start Substrate: This compound + Pd(0) Catalyst oa_step Oxidative Addition Step start->oa_step path_br Pathway A (Favored) Oxidative Addition at C-Br Bond (Lower Activation Energy) oa_step->path_br Fast path_cl Pathway B (Disfavored) Oxidative Addition at C-Cl Bond (Higher Activation Energy) oa_step->path_cl Slow product Desired Intermediate for Coupling path_br->product side_product Undesired Intermediate path_cl->side_product

Sources

Application Note: Strategic Utilization of 3-Bromo-4-chlorobenzoyl chloride in High-Throughput Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Bromo-4-chlorobenzoyl chloride in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Bifunctional Linchpin

In the landscape of modern medicinal chemistry, This compound (CAS: 21900-34-5) serves as a "privileged" electrophilic building block. Its value lies not merely in its ability to form amides or esters, but in the orthogonal reactivity of its halogen substituents.

For a drug hunter, this molecule represents a branching point . The acid chloride functionality allows for the rapid establishment of a core scaffold (typically an amide), while the 3-bromo and 4-chloro substituents offer distinct electronic and steric vectors for downstream diversification. The significant difference in bond dissociation energies between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds enables chemoselective cross-coupling , allowing researchers to functionalize the meta-position while retaining the para-chloro group for metabolic stability or subsequent activation.

Chemical Properties & Reactivity Profile[1]

PropertyDataRelevance to Protocol
CAS Number 21900-34-5 Unique identifier for procurement.
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol Essential for stoichiometry calculations.
Physical State Pale yellow liquid/solidLow melting point requires careful handling to avoid solidification in lines during flow chemistry.
Boiling Point ~277°C (predicted)High boiling point allows for high-temperature acylation if needed.
Reactivity Rank COCl > C-Br > C-ClCritical: Defines the order of operations. Acylation must precede Pd-catalyzed coupling.

Core Application 1: Scaffold Generation (Amide Coupling)

Context

The primary use of this reagent is the installation of the 3-bromo-4-chlorophenyl "warhead" or binding motif onto an amine-bearing pharmacophore. This reaction is typically the first step in a Fragment-Based Drug Discovery (FBDD) campaign.

Mechanism & Rationale

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) .

  • Why this matters: The electron-withdrawing nature of the halogens (Br and Cl) makes the carbonyl carbon more electrophilic than in unsubstituted benzoyl chloride. This increases reaction rate but also susceptibility to hydrolysis.

  • Control: Strictly anhydrous conditions are required to prevent the formation of the unreactive 3-bromo-4-chlorobenzoic acid.

Detailed Protocol: Synthesis of N-Substituted-3-bromo-4-chlorobenzamide

Materials:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

  • Optional: DMAP (0.1 equiv) if the amine is sterically hindered.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Expert Tip: Cooling controls the exotherm and minimizes the risk of bis-acylation or side reactions with sensitive functional groups on the amine.

  • Addition: Add this compound dropwise (neat or dissolved in minimal DCM) over 10 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately, confirming reaction progress.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Target Mass: Look for

      
       and the distinct isotope pattern of Br/Cl (M, M+2, M+4).
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically 0-30% EtOAc in Hexanes).
    

Core Application 2: Orthogonal Functionalization (The "Hook")

Context

Once the amide scaffold is built, the 3-Bromo position serves as a "hook" for Suzuki-Miyaura coupling to introduce biaryl diversity. The 4-Chloro position remains inert under standard conditions, preserving a lipophilic handle or allowing for a second, harsher coupling step later (e.g., using Buchwald precatalysts).

Mechanism & Rationale

Palladium-catalyzed cross-coupling relies on the oxidative addition of Pd(0) into the C-Halogen bond.

  • Selectivity: The rate of oxidative addition is

    
    . By using standard catalysts (e.g., 
    
    
    
    ) and mild temperatures (<80°C), we exclusively engage the Bromine.
Detailed Protocol: Chemoselective Suzuki Coupling

Materials:

  • Amide Scaffold (from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes. Oxygen is the enemy of Pd(0) catalytic cycles.

  • Assembly: In a reaction vial, combine the Amide Scaffold, Aryl Boronic Acid, and

    
    .
    
  • Activation: Add the solvent and aqueous base. Seal the vial.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Critical Control: Do not exceed 100°C. Higher temperatures may force oxidative addition into the C-Cl bond, leading to mixtures of mono- and bis-coupled products.

  • Validation: Monitor LCMS. You should see the loss of the Br isotope pattern and retention of the Cl isotope pattern (M, M+2 in a 3:1 ratio).

Visualizations & Workflows

Figure 1: Strategic Workflow for Library Generation

This diagram illustrates the logical flow from the raw material to a diversified library, highlighting the branching decision points based on reactivity.

Library_Synthesis_Workflow Start 3-Bromo-4-chlorobenzoyl chloride Scaffold Core Scaffold (Amide) Start->Scaffold DCM, TEA, 0°C (Nucleophilic Subst.) Amine Amine (R-NH2) Amine->Scaffold Decision Selectivity Check: Br vs Cl Scaffold->Decision Suzuki Suzuki Coupling (Pd-Cat, Boronic Acid) Decision->Suzuki Standard Cond. (Reacts at Br) Buchwald Buchwald Coupling (Specialized Ligand) Decision->Buchwald Harsh Cond. (Reacts at Cl) Final_Lib Diversified Biaryl Library Suzuki->Final_Lib Retains Cl for Lipophilicity Buchwald->Final_Lib Full Substitution

Caption: Step-wise diversification workflow exploiting the reactivity difference between Bromo and Chloro substituents.

Figure 2: Reaction Mechanism & Selectivity Logic

A representation of the molecular logic governing the chemoselectivity.

Selectivity_Logic Substrate 3-Bromo-4-chlorobenzamide Br_Site C-Br Bond (~68 kcal/mol) Substrate->Br_Site Cl_Site C-Cl Bond (~81 kcal/mol) Substrate->Cl_Site Pd_Cycle Pd(0) Oxidative Addition Br_Site->Pd_Cycle High Affinity Cl_Site->Pd_Cycle Low Affinity Path_A Fast Kinetic Path (80°C) Pd_Cycle->Path_A Path_B Slow/Inert Path (<100°C) Pd_Cycle->Path_B

Caption: Mechanistic rationale for chemoselective coupling. The weaker C-Br bond allows for exclusive functionalization under controlled thermal conditions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Amide Step) Hydrolysis of acid chloride.Ensure solvent is anhydrous. Check reagent quality (if solid white crystals are present in the liquid chloride, it has hydrolyzed).
Bis-Coupling (Suzuki Step) Temperature too high (>100°C) or catalyst too active.Lower temp to 60-80°C. Switch to a less electron-rich ligand (e.g.,

instead of SPhos).
Incomplete Conversion Catalyst poisoning.Degas solvents thoroughly. Ensure amine from Step 1 is fully removed (amines can coordinate Pd).

References

  • Oakwood Chemical. (2025). This compound Product Specifications (CAS 21900-34-5). Retrieved from [Link]

  • Amerigo Scientific. (2025). Product Analysis: this compound. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for the Suzuki protocol).

Sources

Troubleshooting & Optimization

Hydrolysis of 3-Bromo-4-chlorobenzoyl chloride and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-chlorobenzoyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for professionals working with this highly reactive compound. As Senior Application Scientists, we understand the nuances of handling sensitive reagents and have compiled this guide to help you navigate the challenges and ensure the success of your experiments.

I. Understanding the Challenge: The Inherent Reactivity of this compound

This compound is an acyl chloride, a class of organic compounds known for their high reactivity. This reactivity, while beneficial for synthesis, also makes them highly susceptible to hydrolysis. The core of the issue lies in the electronic structure of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic and a prime target for nucleophilic attack.[1][2][3] Water, even in trace amounts from atmospheric moisture, can act as a nucleophile, leading to a vigorous and often exothermic reaction.[1][4]

The product of this undesirable reaction is 3-Bromo-4-chlorobenzoic acid and hydrochloric acid (HCl).[5] The formation of the carboxylic acid as an impurity can significantly lower the yield of your desired product and introduce complexities into the purification process.[1][5]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: Why is my bottle of this compound fuming?

A1: Fuming is a classic visual indicator of acyl chloride hydrolysis.[1] The this compound is reacting with moisture in the air, producing minute droplets of hydrochloric acid which appear as fumes.[1] This is a clear sign that the reagent is being exposed to a non-anhydrous environment.

Q2: I've noticed a white solid forming in my liquid this compound. What is it?

A2: The white solid is likely 3-Bromo-4-chlorobenzoic acid, the product of hydrolysis.[5] This indicates that a significant portion of your reagent has degraded. In a non-polar solvent, the resulting carboxylic acid may have low solubility and precipitate out.[1]

Q3: Can I still use my this compound if it has partially hydrolyzed?

A3: It is strongly advised against. Using a partially hydrolyzed reagent will introduce the corresponding carboxylic acid as a significant impurity in your reaction. This can lead to unwanted side reactions and create significant challenges during product purification. Furthermore, the actual concentration of the acyl chloride will be lower than calculated, affecting the stoichiometry of your reaction and likely reducing the yield of your desired product.[1]

Q4: What are the optimal storage conditions for this compound?

A4: To prevent hydrolysis, this compound must be stored under strictly anhydrous conditions in a tightly sealed container.[1] For long-term stability, refrigeration is recommended. It is also best practice to store the container under an inert atmosphere, such as nitrogen or argon, especially after it has been opened.[5]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound.

Issue Potential Cause Troubleshooting & Prevention
Low or No Yield of Acylated Product Hydrolysis of Starting Material: Trace moisture in solvents, reagents, or on glassware.Implement Strict Anhydrous Techniques: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (nitrogen or argon).[5]
Degraded Reagent: The this compound may have hydrolyzed during storage.Verify Reagent Quality: Use a fresh, unopened bottle if possible. If you suspect degradation, the reagent can be purified by distillation under reduced pressure. Alternatively, it can be treated with a chlorinating agent like thionyl chloride to convert the contaminating carboxylic acid back to the acyl chloride, followed by distillation.[5]
Product Contaminated with 3-Bromo-4-chlorobenzoic Acid In-situ Hydrolysis: Moisture introduced during the reaction.Review Anhydrous Protocol: Re-evaluate every step of your experimental setup to identify and eliminate potential sources of moisture.
Hydrolysis During Workup: Unreacted this compound hydrolyzing upon addition of aqueous solutions.Controlled Quenching: Add the reaction mixture slowly to an ice-cold aqueous solution. This ensures that any remaining acyl chloride is rapidly and controllably hydrolyzed.
Incomplete Reaction: The reaction did not proceed to completion, leaving unreacted starting material to be hydrolyzed during workup.Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating the workup.

IV. Experimental Protocols

To ensure the integrity of your experiments, we provide the following detailed protocols for handling and using this compound.

Protocol 1: General Handling and Dispensing under Anhydrous Conditions

This protocol outlines the best practices for handling this moisture-sensitive reagent to prevent degradation.

Materials:

  • This compound

  • Dry, nitrogen-flushed glovebox or a Schlenk line setup

  • Oven-dried glassware (syringes, needles, flasks)

  • Septa

  • Anhydrous solvents

Procedure:

  • Preparation: Place the sealed bottle of this compound and all necessary dry glassware inside a nitrogen-flushed glovebox. If a glovebox is not available, use a Schlenk line.

  • Inert Atmosphere: Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the handling process.

  • Dispensing: Carefully uncap the bottle. Using a dry, gas-tight syringe, withdraw the required amount of the liquid reagent.

  • Transfer: Immediately transfer the reagent to the reaction flask, which should already be under an inert atmosphere.

  • Sealing: Promptly and tightly reseal the bottle of this compound. It is advisable to wrap the cap and neck of the bottle with Parafilm® for extra protection against atmospheric moisture.

  • Storage: Return the reagent to its designated cold and dry storage location.

Protocol 2: A Representative Acylation Reaction

This protocol details a general procedure for an acylation reaction, for example, with an alcohol or amine, emphasizing the steps crucial for preventing hydrolysis.

1. Glassware Preparation:

  • Thoroughly clean all glassware (e.g., round-bottom flask, addition funnel, condenser).

  • Dry the glassware in an oven at a temperature above 120°C for a minimum of 4 hours, or flame-dry under a vacuum.

  • Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas like nitrogen or argon.[5]

2. Reaction Setup:

  • In the reaction flask, dissolve the nucleophile (e.g., alcohol or amine) and any non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate anhydrous solvent.

  • Cool the mixture to the desired temperature (often 0°C to control the initial exothermic reaction).

3. Addition of this compound:

  • Dissolve the required amount of this compound in a minimal amount of anhydrous solvent in a separate flask under an inert atmosphere.

  • Using a syringe or an addition funnel, add the this compound solution dropwise to the cooled, stirring solution of the nucleophile.

4. Reaction Monitoring and Workup:

  • Allow the reaction to proceed at the appropriate temperature, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding the mixture to a cold aqueous solution.

V. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a recommended experimental workflow.

Hydrolysis_Mechanism AcylChloride 3-Bromo-4-chlorobenzoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->TetrahedralIntermediate CarboxylicAcid 3-Bromo-4-chlorobenzoic Acid TetrahedralIntermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl

Caption: Mechanism of this compound hydrolysis.

Anhydrous_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Storage Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Assemble under N₂/Ar Dry_Glassware->Inert_Atmosphere Dry_Solvents Use Anhydrous Solvents Inert_Atmosphere->Dry_Solvents Reagent_Handling Handle Reagent in Glovebox/Schlenk Line Dry_Solvents->Reagent_Handling Slow_Addition Slow Addition of Acyl Chloride at 0°C Reagent_Handling->Slow_Addition Monitoring Monitor Reaction (TLC/LC-MS) Slow_Addition->Monitoring Quench Controlled Quench in Cold Aqueous Solution Monitoring->Quench Store Store Reagent under Inert Gas, Refrigerated Quench->Store

Caption: Recommended workflow for preventing hydrolysis.

VI. References

  • Benchchem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis. Retrieved from

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from

  • Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from

  • Benchchem. (n.d.). Hydrolysis of 4-Bromobenzoyl chloride and prevention methods. Retrieved from

  • YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from

  • Benchchem. (n.d.). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from

  • YouTube. (2020). Hydrolysis of an acid chloride. Retrieved from

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from

  • YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from

Sources

Technical Support Center: Removing 3-Bromo-4-Chlorobenzoic Acid Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-REM-3B4C Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 14, 2026

Executive Summary & Chemical Profile

The Issue: You are retaining 3-bromo-4-chlorobenzoic acid (CAS: 42860-10-6) in your reaction mixture. This is a common byproduct in Suzuki couplings, oxidations of benzyl halides, or hydrolysis of corresponding esters.

The Molecule:

  • Structure: A benzoic acid core with electron-withdrawing halogens at the meta (3-Br) and para (4-Cl) positions.

  • Acidity (pKa): Estimated at ~3.5 – 3.6 .

    • Context: Unsubstituted benzoic acid has a pKa of 4.2. The electron-withdrawing nature of Br and Cl stabilizes the carboxylate anion, making this impurity more acidic than standard benzoic acid.

  • Solubility:

    • Organic: High (DCM, EtOAc, THF, Alcohols).

    • Aqueous (Acidic/Neutral): Very Low (<1 mg/mL).[1]

    • Aqueous (Basic): High (forms soluble carboxylate salt).

Primary Protocol: Differential pH Extraction

This is the most efficient method for removing this impurity from neutral or basic products (e.g., amides, esters, amines).

The Workflow

The goal is to convert the lipophilic acid (impurity) into its hydrophilic salt (benzoate), forcing it into the aqueous layer while your product stays in the organic layer.[2][3]

ExtractionWorkflow Start Crude Reaction Mixture (Org Solvent + Impurity + Product) Step1 Add Saturated NaHCO3 (aq) (pH ~8.5) Start->Step1 Mix Vigorous Mixing (Deprotonation Event) Step1->Mix Acid-Base Rxn Sep Phase Separation Mix->Sep OrgLayer Organic Layer Contains: Product Sep->OrgLayer Top/Bottom depending on solvent AqLayer Aqueous Layer Contains: Sodium 3-bromo-4-chlorobenzoate Sep->AqLayer Check Check Purity (TLC/LCMS) OrgLayer->Check

Figure 1: Logic flow for the acid-base extraction of 3-bromo-4-chlorobenzoic acid.

Troubleshooting Guide: Extraction Failures
SymptomProbable CauseCorrective Action
Impurity persists in organic layer (5-10%) pH is too low. The pKa of ~3.6 requires a pH > 5.6 for 99% ionization. If the aqueous layer becomes acidic during mixing, extraction fails.Measure aqueous pH. If pH < 8, switch from NaHCO₃ to 1M NaOH (if product is stable to strong base). Ensure the aqueous phase remains basic after mixing.
Impurity persists (Trace) "Salting In" effect. Highly polar organic solvents (THF, EtOAc) can dissolve some water/salt, dragging the impurity back.Switch Solvent. Dissolve crude in DCM or Toluene (less miscible with water) before washing. Wash organic layer with Brine to push salts out.
Emulsion forms Precipitation of salt. The sodium salt of this specific acid may be poorly soluble in saturated brine/bicarb mixtures.Dilute. Add water to the aqueous layer to dissolve the precipitate. Filter through a Celite pad if solids persist.
Product is lost Product is also acidic. (e.g., Phenol or another Acid).Differential pH Control. Use weak base (NaHCO₃, pH 8.5) to pull the benzoic acid (pKa 3.6), leaving weaker acids (Phenols, pKa ~10) in the organic layer.

Secondary Protocol: Flash Chromatography

If extraction is insufficient or your product is sensitive to base, use silica gel chromatography.

The Challenge: "Streaking"

Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing the band to streak (tail) down the column. This causes co-elution with your product.

The Fix: Acidic Modifiers

You must suppress the ionization of the carboxylic acid on the silica surface.

  • Standard Eluent: Hexanes / Ethyl Acetate.

  • Required Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to the mobile phase.

    • Mechanism:[3] The modifier ensures the impurity remains in its protonated (neutral) form, which travels as a tight band.

Q: My product is acid-sensitive. Can I use a modifier? A: If you cannot use AcOH, pre-wash the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites, but be aware this turns the column basic, which might retain the benzoic acid impurity at the baseline (which is actually good for separation).

Tertiary Protocol: Recrystallization

Because 3-bromo-4-chlorobenzoic acid has a high melting point (~218-222 °C) and rigid structure, it crystallizes effectively. This is ideal if your product is a solid.

Solvent Selection Matrix
Solvent SystemSolubility of Impurity (Hot)Solubility of Impurity (Cold)Recommendation
Ethanol (95%) HighModerateGood. Standard first choice.
Toluene ModerateLowExcellent. Halogenated aromatics often purify well in toluene.
Water LowInsolubleAnti-solvent. Use in EtOH/Water pairs.
Hexanes/DCM ModerateLowGood. Dissolve in min. DCM, add Hexanes until cloudy.

Protocol:

  • Dissolve crude mixture in minimal boiling solvent (e.g., Ethanol).

  • If the impurity is the minor component (<10%), it should remain in the "mother liquor" while your product crystallizes (assuming your product is less soluble).

  • Reverse Strategy: If the impurity is the major component (e.g., recovered starting material), crystallize the impurity out by cooling, then evaporate the filtrate to recover your product.

Advanced Solution: Chemical Scavenging

For high-throughput chemistry or when liquid-liquid extraction is difficult (e.g., small scale).

  • Reagent: Polymer-Supported Carbonate (MP-Carbonate) or Basic Alumina .

  • Method:

    • Dissolve crude in DCM or THF.

    • Add 3-5 equivalents (w.r.t impurity) of MP-Carbonate resin.

    • Agitate for 2 hours.

    • Filter.[4][5][6][7][8] The impurity remains bound to the solid resin.

  • Why it works: The resin mimics the NaHCO₃ wash but in a solid-phase format, avoiding emulsions completely.

Decision Matrix

Use this logic tree to select the correct method for your specific situation.

DecisionMatrix Start Analyze Product Properties Q1 Is Product Acidic? Start->Q1 Q2 Is Product Base Sensitive? Q1->Q2 No (Neutral/Basic) Method3 Method C: Recrystallization (Toluene/EtOH) Q1->Method3 Yes (Co-acidic) Method1 Method A: Basic Extraction (NaOH/NaHCO3) Q2->Method1 No Method2 Method B: Chromatography with 1% AcOH Q2->Method2 Yes (Stable to Acid) Method4 Method D: Scavenging Resin (MP-Carbonate) Q2->Method4 Yes (Avoid Aq Base)

Figure 2: Decision matrix for purification strategy based on product properties.

References

  • Hammett Equation & Acidity : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Establishes electron-withdrawing effect of 3-Br/4-Cl on Benzoic Acid pKa).

  • Purification of Organic Solids : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization solvents).

  • Chromatographic Modifiers : Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Source for acetic acid modifier protocols).

  • Chemical Scavengers: Marsh, A., et al. (2001). Solid-supported reagents for multi-step organic synthesis. Tetrahedron Letters.
  • Compound Data : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735544, 3-Bromo-4-chlorobenzoic acid. (Physical property verification).

Sources

Technical Support Center: 3-Bromo-4-chlorobenzoyl Chloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting via TLC/HPLC

Target Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Introduction: The "Ghost Peak" Paradox

Welcome. You are likely here because your HPLC chromatograms show shifting retention times, split peaks, or poor mass balance for 3-Bromo-4-chlorobenzoyl chloride (CAS: 21900-34-5).

The Core Problem: Acid chlorides are highly reactive electrophiles. In standard Reverse-Phase HPLC (RP-HPLC), the aqueous mobile phase hydrolyzes the acid chloride into 3-bromo-4-chlorobenzoic acid during the run. This results in "on-column hydrolysis," leading to broad, tailing peaks that co-elute with your starting material or impurities. Similarly, the silanol groups (


) on TLC plates cause degradation and streaking.

The Solution: You cannot analyze this compound directly. You must derivatize (quench) the sample immediately upon sampling to "freeze" the chemical state.

Module 1: HPLC Method Development & Troubleshooting
Q: Why does my HPLC peak shape change between injections?

A: You are likely injecting the acid chloride directly. The moisture in your autosampler vials or the water in the mobile phase is converting your sample into the carboxylic acid at an uncontrolled rate.

The Fix: Offline Derivatization (Methanolysis) Instead of trying to detect the unstable acid chloride, we convert it into a stable Methyl Ester immediately upon sampling.

Protocol: The Methanol Quench

  • Sampling: Take

    
     of your reaction mixture.
    
  • Quench: Immediately dispense into a vial containing

    
     of anhydrous HPLC-grade Methanol .
    
  • Reaction: Shake/Vortex for 30 seconds. (The acid chloride reacts with MeOH to form Methyl 3-bromo-4-chlorobenzoate).

  • Analysis: Inject this solution.

    • Peak A (Early Eluting): 3-Bromo-4-chlorobenzoic acid (Original hydrolysis impurity).

    • Peak B (Late Eluting): Methyl 3-bromo-4-chlorobenzoate (Represents the active Acid Chloride).

Q: How do I distinguish the Acid Chloride from the Carboxylic Acid?

A: In RP-HPLC (C18 column), the Carboxylic Acid is polar and elutes early. The Methyl Ester (formed from the acid chloride) is non-polar and elutes later.

Expected Elution Order (Generic C18 Gradient):

CompoundOriginPolarityRelative Retention (

)
3-Bromo-4-chlorobenzoic acid Hydrolysis ImpurityHigh (Polar)~2-4 min
Methyl 3-bromo-4-chlorobenzoate Derivatized Acid Chloride Low (Non-polar)~8-12 min
Toluene/Solvent Reaction SolventVery LowVaries
Q: The Methyl Ester peak is splitting. What is happening?

A: Your quenching methanol might be "wet." If the methanol contains water, the acid chloride will competitively hydrolyze to the acid instead of forming the ester.

  • Troubleshooting: Use anhydrous methanol and add a scavenger base like Triethylamine (TEA) or Pyridine (

    
    ) to the quench vial to catalyze the esterification and neutralize HCl.
    
Module 2: TLC Monitoring Guide
Q: Why does my spot streak from the baseline to the solvent front?

A: The acidic silica gel hydrolyzes the acid chloride as it moves. The "streak" is a mixture of the chloride converting to the acid.[1]

Q: How do I get a clean TLC spot?

A: Perform a "Mini-Workup" in the capillary or vial before spotting.

Protocol: The "Mini-Workup" for TLC

  • Prepare Quench Vial: Place 2 drops of Methanol (or Morpholine) in a small GC vial.

  • Sample: Dip a capillary into your reaction and touch it to the liquid in the Quench Vial.

  • Spot: Spot the quenched mixture onto the TLC plate.

  • Elute: Run in Hexane:Ethyl Acetate (e.g., 80:20).

Visualizing the Result:

  • Spot 1 (Low

    
    ):  The Acid (Starting material or hydrolysis product).
    
  • Spot 2 (High

    
    ):  The Methyl Ester (Indicates active Acid Chloride).[2]
    
  • Note: If you see only the high

    
     spot, your conversion to acid chloride is complete.
    
Module 3: Visualization & Workflows
Figure 1: Analytical Logic Flow

This diagram illustrates the critical decision-making process for handling reactive acid chlorides.

G Sample Reaction Sample (this compound) Decision Direct Injection? Sample->Decision DirectFail ERROR: On-Column Hydrolysis Broad Peaks / Rt Shift Decision->DirectFail Yes (Incorrect) Quench Derivatization Step (Add Methanol or Morpholine) Decision->Quench No (Correct) HPLC HPLC Analysis (Reverse Phase C18) Quench->HPLC Result Separation Achieved: Peak 1: Acid (Impurity) Peak 2: Ester/Amide (Active) HPLC->Result

Caption: Workflow for stabilizing reactive acid chlorides prior to HPLC analysis to prevent hydrolysis artifacts.

Figure 2: Chemical Pathways in Analysis

Understanding what you are actually detecting.

G AcidCl Acid Chloride (Unstable) Acid Carboxylic Acid (Hydrolysis Product) AcidCl->Acid Degradation Ester Methyl Ester (Stable Derivative) AcidCl->Ester Controlled Derivatization Water + H2O (Moisture/Mobile Phase) Methanol + MeOH (Quench Reagent)

Caption: Mechanistic pathway showing how quenching shifts the analyte from an unstable chloride to a stable ester.

References
  • Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH.
  • Valia, K. (2020). HPLC Method Development for Acid Chlorides. ResearchGate. Link

  • Sigma-Aldrich. (2023). TLC Troubleshooting and Plate Preparation. Merck KGaA. Link

  • BenchChem. (2025).[3][4] Hydrolysis of 4-Bromobenzoyl Chloride: Kinetics and Analysis. Link

  • ChemGuide. (2024). Reactivity of Acyl Chlorides and Hydrolysis Mechanisms. Link

Sources

Validation & Comparative

Reactivity comparison of 3-Bromo-4-chlorobenzoyl chloride vs 4-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-Bromo-4-chlorobenzoyl chloride and 4-chlorobenzoyl chloride . While both serve as electrophilic acylating agents in organic synthesis, their reactivity profiles differ significantly due to substituent electronic effects.[1]

Key Finding: This compound is approximately 2.5–3.5 times more reactive towards nucleophiles (hydrolysis, aminolysis) than 4-chlorobenzoyl chloride. This increased reactivity is driven by the additive electron-withdrawing nature of the meta-bromo substituent, which destabilizes the ground state and lowers the LUMO energy of the carbonyl carbon.

Strategic Application: The 3-bromo-4-chloro derivative is not merely a more reactive alternative; it is a "bifunctional" scaffold. The meta-bromo group provides a distinct handle for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the acylation step, a strategy unavailable with the mono-substituted 4-chloro analog.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

Feature4-Chlorobenzoyl chlorideThis compound
CAS Number 122-01-021900-34-5
Structure Para-chloro substitutionPara-chloro + Meta-bromo substitution
Molecular Weight 175.01 g/mol 253.91 g/mol
Physical State (20°C) Liquid / Low-melting solidLiquid
Melting Point 12–14 °C~10–15 °C (estimated based on analogs)
Boiling Point 222 °C (760 mmHg)High boiling (decomposes >200°C)
Density 1.37 g/mL~1.66 g/mL
Storage Moisture sensitive, <30°CMoisture sensitive, <30°C

Mechanistic Analysis: The Electronic "Tug-of-War"

To understand the reactivity difference, we must quantify the electronic pressure exerted on the carbonyl carbon (


). The reactivity of benzoyl chlorides is governed by the Hammett Equation :

[2][3]

Where:

  • 
    : Rate constant of the substituted compound.
    
  • 
    : Reaction constant (positive for nucleophilic attack).
    
  • 
    : Substituent constant (measure of electron donation/withdrawal).[3]
    
Electronic Effects Map

The following diagram illustrates the vector summation of inductive (


) and resonance (

) effects.

ElectronicEffects cluster_0 4-Chlorobenzoyl chloride cluster_1 This compound C1 Carbonyl Carbon (Electrophile) Cl_para p-Cl (-I, +R) Cl_para->C1 Net Withdrawal (Weak) C2 Carbonyl Carbon (High Reactivity) Cl_para2 p-Cl (-I, +R) Cl_para2->C2 Weak Withdrawal Br_meta m-Br (-I only) Br_meta->C2 Strong Inductive Withdrawal

Figure 1: Electronic substituent effects. The meta-bromo group exerts a strong inductive pull without competing resonance donation, significantly increasing the electrophilicity of the carbonyl.

Quantitative Comparison (Hammett Values)
  • 4-Chlorobenzoyl chloride:

    • Substituent: p-Cl

    • 
       (Cl) = +0.23 
      
    • Effect: Moderate electron withdrawal. The inductive withdrawal (-I) is partially offset by resonance donation (+R) into the ring.

  • This compound:

    • Substituents: p-Cl + m-Br

    • 
       (Cl) = +0.23
      
    • 
       (Br) = +0.39  (Note: meta substituents cannot donate electrons via resonance to the carbonyl, so only the strong -I effect operates).
      

Conclusion: The 3-bromo-4-chloro analog has a total


 value nearly 3x higher  than the 4-chloro analog. Since hydrolysis and aminolysis rates correlate positively with 

, the 3-bromo-4-chloro derivative reacts significantly faster.

Experimental Reactivity Data

Hydrolysis Kinetics

In a standardized hydrolysis study (Acetone/Water 90:10, 25°C), the relative rates of benzoyl chlorides follow the electron-deficiency of the ring.

CompoundRelative Rate (

)
Half-Life (

) Example
Benzoyl Chloride (H)1.0~18 min
4-Chlorobenzoyl chloride~4.2~4.3 min
This compound ~12.5 ~1.4 min

Note: Data extrapolated based on Hammett


 for hydrolysis in aqueous acetone.
Practical Implication for Synthesis
  • 4-Chlorobenzoyl chloride: Requires standard Schotten-Baumann conditions (biphasic NaOH) or pyridine/DCM. Reaction times are typically 1–4 hours at 0°C to RT.

  • This compound: Highly reactive. Reactions with amines are often instantaneous at 0°C. Requires strict anhydrous conditions to prevent hydrolysis during handling. Recommendation: Add this reagent dropwise at -10°C to control exotherm.

Experimental Protocol: Competitive Aminolysis

To empirically verify the reactivity difference in your specific matrix, perform this competitive aminolysis assay.

Workflow Diagram

Workflow Step1 Preparation Mix 1.0 eq 4-Cl-BzCl + 1.0 eq 3-Br-4-Cl-BzCl in DCM-d2 Step2 Nucleophile Addition Add 0.5 eq Benzylamine (Limiting Reagent) Step1->Step2 Step3 Reaction Stir 5 min @ 0°C Quench with MeOD Step2->Step3 Step4 Analysis 1H NMR Analysis Step3->Step4 Result Calculate Ratio of Amides Expected: >80% 3-Br-4-Cl Amide Step4->Result

Figure 2: Competitive aminolysis workflow to determine relative electrophilicity.

Detailed Protocol
  • Solvent: Use anhydrous Dichloromethane (DCM).

  • Competition Mix: Dissolve 1.0 mmol of 4-chlorobenzoyl chloride and 1.0 mmol of This compound in 5 mL DCM.

  • Nucleophile: Prepare a solution of 0.5 mmol Benzylamine (0.5 eq) and 0.6 mmol Triethylamine (base) in 2 mL DCM.

    • Crucial: The nucleophile must be the limiting reagent to force competition.

  • Addition: Add the amine solution dropwise to the chloride mixture at -10°C. Stir for 10 minutes.

  • Quench: Add 1 mL Methanol (reacts with remaining acid chlorides to form methyl esters).

  • Analysis: Evaporate solvent and analyze crude by 1H NMR or HPLC.

    • Measure: Ratio of N-benzyl-4-chlorobenzamide vs. N-benzyl-3-bromo-4-chlorobenzamide.

    • Expectation: The 3-bromo product will dominate (approx. 3:1 to 5:1 ratio) due to faster kinetics (

      
      ).
      

Strategic "Expert Insight": The Orthogonal Handle

Why choose the more expensive this compound?

Chemo-selectivity in Cross-Coupling: If your drug discovery campaign requires modifying the phenyl ring after forming the amide/ester, the 3-bromo substituent is superior.

  • Ar-Cl bond: Inert to standard Pd(PPh3)4 Suzuki coupling conditions at 80°C.

  • Ar-Br bond: Reacts readily under these conditions.

Workflow:

  • Acylation: React this compound with amine

    
     Amide.
    
  • Coupling: Perform Suzuki coupling on the Amide. The Pd-catalyst inserts into the C-Br bond (weaker, BDE ~81 kcal/mol) preferentially over the C-Cl bond (stronger, BDE ~96 kcal/mol).

  • Result: You retain the chloro-group for metabolic stability (blocking metabolic oxidation) while elaborating the meta-position.

Safety & Handling

Both compounds are Lachrymators and Corrosive .

Hazard4-Chlorobenzoyl chlorideThis compound
Inhalation Severe respiratory irritant.Severe respiratory irritant.
Skin Contact Causes burns.[4][5]Causes severe burns (potentially delayed).
Water Reactivity Reacts to release HCl gas.Reacts vigorously to release HCl gas.
Neutralization Quench with 10% NaOH or NaHCO3.Quench with 10% NaOH or NaHCO3.

Specific Precaution: Due to the higher molecular weight and lower vapor pressure of the 3-bromo derivative, it may persist on surfaces longer if spilled. Use a dedicated acyl chloride neutralizing kit (e.g., Chemizorb) for spills.

References

  • Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8501, 4-Chlorobenzoyl chloride. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorobenzoyl chloride. Link

  • Oakwood Chemical. (2025). This compound Product Page. Link

Sources

Efficacy of different catalysts for Suzuki coupling with 3-Bromo-4-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalyst efficacy for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-4-chlorobenzoyl chloride .

Executive Summary & Strategic Analysis

This compound represents a "Tri-Electrophile Challenge" in medicinal chemistry. It contains three distinct reactive sites with competing reactivities:

  • Acid Chloride (-COCl): Highly reactive toward nucleophiles (hydrolysis/amidation) and oxidative addition (anhydrous).

  • Aryl Bromide (-Br): The standard site for Suzuki coupling (Intrinsic Leaving Group Ability: Br > Cl).

  • Aryl Chloride (-Cl): Typically inert, BUT in this scaffold, it is located para to the electron-withdrawing carbonyl group. This electronic activation makes the C-Cl bond unusually susceptible to oxidative addition, creating a high risk of chemoselectivity erosion (Cl-coupling byproducts).

The Core Conflict: While Bromide is the better leaving group, the Chloride is electronically activated. The choice of catalyst dictates whether you achieve Chemoselectivity (Br-only) or Promiscuity (Br + Cl mixture).

Decision Matrix: The First Step

Before selecting a catalyst, the workflow must diverge based on the target moiety:

  • Target A (Biaryl Ketone): Requires Anhydrous Acyl-Suzuki (Coupling at -COCl).

  • Target B (Biaryl Amide/Ester): Requires Derivatization followed by Chemoselective Aryl-Suzuki (Coupling at -Br). (This is the focus of this guide).

Catalyst Efficacy Comparison (For Aryl-Br Coupling)

The following comparison assumes the acid chloride has been stabilized (e.g., converted to an amide or ester) to prevent hydrolysis during the aqueous basic conditions of standard Suzuki coupling.

Comparative Performance Data

Data synthesized from chemoselectivity trends in polyhalogenated benzoates (e.g., Fu, Buchwald, and Miyaura datasets).[1]

Catalyst SystemLigand TypeBr-SelectivityYield (Iso.)Reaction TimeRisk Profile
Pd(PPh₃)₄ Monodentate PhosphineExcellent (>98:2)75-85%12-24 hOxidative Sensitivity: Requires strict inert atmosphere. Slow kinetics.
Pd(dppf)Cl₂ Bidentate (Large Bite Angle)High (95:5)88-92%4-8 hCl-Activation: Moderate risk if overheated (>80°C). Robust in scale-up.
Pd-XPhos G3 Dialkylbiaryl PhosphineLow (<60:40)95% (Mix)<1 hOver-Activity: Highly likely to activate the para-Cl due to electronic activation.
Pd(OAc)₂ / SPhos Dialkylbiaryl PhosphineModerate (80:20)90%2-4 hSteric Control: Bulky ligand helps, but high activity endangers the Cl-site.
Pd(P(tBu)₃)₂ Bulky Electron-RichInverted N/AFastInversion Risk: Known to favor C-Cl activation in specific electronic contexts. Avoid.
In-Depth Technical Analysis
1. The "Gold Standard" for Selectivity: Pd(PPh₃)₄
  • Mechanism: The classic tetrakis(triphenylphosphine)palladium(0) operates via a slow oxidative addition step. Because the C-Br bond insertion is kinetically favored over the electronically activated C-Cl bond, this catalyst offers the highest chemoselectivity.

  • Drawback: It is thermally unstable and air-sensitive. Reactions often require prolonged heating, which can lead to protodeboronation of the boronic acid partner.

2. The "Workhorse" for Scale-Up: Pd(dppf)Cl₂
  • Mechanism: The bidentate ferrocenyl ligand (dppf) imposes a large bite angle, stabilizing the Pd(II) intermediate. It is more active than PPh₃ but retains good discrimination between Br and Cl.

  • Critical Insight: For this specific scaffold (3-bromo-4-chloro), Pd(dppf)Cl₂ is the optimal balance of speed and selectivity, provided the temperature is kept below 80°C. Above this threshold, the para-activation of the chloride begins to facilitate unwanted side reactions.

3. The "Danger Zone": Buchwald G3/G4 Precatalysts (XPhos, RuPhos)
  • Warning: These catalysts are designed to activate unreactive aryl chlorides. Using them on a molecule with an activated aryl chloride (para-carbonyl) will almost certainly result in a mixture of Br-coupled, Cl-coupled, and bis-coupled products. Use only if the Chloride is the intended target (e.g., sequential coupling).

Visualizing the Chemoselectivity Logic

The following diagram illustrates the divergent pathways and the "Electronic Trap" posed by the 4-chloro position.

G Substrate 3-Bromo-4-chlorobenzoyl chloride Deriv Step 1: Derivatization (Amide/Ester Formation) Substrate->Deriv Stabilize COCl Br_Site Site A: Aryl Bromide (Intrinsic LG Ability) Deriv->Br_Site Target Cl_Site Site B: Aryl Chloride (Electronically Activated by para-carbonyl) Deriv->Cl_Site Risk Factor Cat_PPh3 Pd(PPh3)4 (Kinetic Control) Br_Site->Cat_PPh3 Cat_XPhos Pd-XPhos (High Activity) Br_Site->Cat_XPhos Cl_Site->Cat_XPhos Rapid OA Prod_Desired Product A: Br-Coupled (Desired) Cat_PPh3->Prod_Desired Selectivity >98% Prod_Mix Product B: Mixture (Br + Cl coupled) Cat_XPhos->Prod_Mix Poor Selectivity

Caption: Chemoselectivity flowchart demonstrating the risk of 'Over-Active' catalysts engaging the para-activated chloride.

Validated Experimental Protocol

Objective: Chemoselective coupling at the Bromide position on a 3-bromo-4-chlorobenzamide derivative.

Reagents & Stoichiometry[2][3][4][5]
  • Substrate: 3-Bromo-4-chloro-N-phenylbenzamide (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Workflow
  • Degassing (Crucial): Sparge the 1,4-dioxane with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a reaction vial, combine the amide substrate, boronic acid, and Pd(dppf)Cl₂.

  • Solvation: Add the degassed dioxane and the aqueous Na₂CO₃ solution.

  • Thermal Cycle: Seal the vessel and heat to 60°C (oil bath temperature).

    • Note: Do not exceed 80°C. Higher temperatures increase the rate of oxidative addition into the C-Cl bond.

  • Monitoring: Check by HPLC/UPLC at 2 hours. Look for the disappearance of the starting material.

    • Checkpoint: If starting material remains but the reaction stalls, add 1 mol% fresh catalyst rather than increasing temperature.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. The biaryl product is typically more polar than the starting bromide.

Alternative Strategy: Anhydrous Acyl-Coupling

If your target is the Ketone (reacting at the -COCl), standard aqueous Suzuki will fail due to hydrolysis. You must use Anhydrous Suzuki-Miyaura conditions.

  • Catalyst: Pd(OAc)₂ (1 mol%) + PPh₃ (2 mol%)

  • Base: Cs₂CO₃ (Anhydrous, solid)

  • Solvent: Toluene (Dry)

  • Additive: Sodium dodecyl sulfate (Surfactant) or PEG-400 can accelerate this in non-polar solvents.

  • Selectivity: Under strictly anhydrous conditions, Pd inserts into the C-Cl(acyl) bond faster than the C-Br(aryl) bond, yielding the brominated ketone.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Gooßen, L. J., & Paetzold, J. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids.[5] Angewandte Chemie, 114(7), 1285-1289. (Relevant for Acyl-Coupling context). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. 3-Bromo-4-chlorobenzoyl chloride is a highly reactive acyl halide, a valuable reagent in organic synthesis, but one that demands rigorous handling and disposal protocols. Its reactivity, particularly with nucleophiles like water, is the very reason for its utility and also the primary source of its hazards. This guide provides a detailed, step-by-step methodology for the safe neutralization and disposal of this compound, moving beyond a simple checklist to explain the chemical principles that underpin these critical procedures.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and hazards is paramount. This compound is classified as a corrosive and water-reactive substance.[1][2][3][4] Its volatile nature can also make it a potent lachrymator, causing severe irritation to the eyes and respiratory system.[5][6]

The primary hazard stems from its violent exothermic reaction with water in a process called hydrolysis.[5][7][8][9] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. This reaction is often uncontrollable if not managed properly and yields 3-Bromo-4-chlorobenzoic acid along with highly corrosive and toxic hydrogen chloride (HCl) and hydrogen bromide (HBr) gases.[5][9][10][11]

Property Value Source(s)
CAS Number 21900-34-5[12][13]
Molecular Formula C₇H₃BrCl₂O[12][13]
Molecular Weight 253.91 g/mol [12][13]
Primary Hazards Corrosive, Water-Reactive, Lachrymator[3][5][6][7]
Incompatible Materials Water, Alcohols, Strong Bases, Strong Oxidizing Agents[5]
Hazardous Hydrolysis Products 3-Bromo-4-chlorobenzoic acid, Hydrogen Chloride (HCl), Hydrogen Bromide (HBr)[9][11]

Mandatory Safety Protocols

Adherence to strict safety protocols is non-negotiable when handling acyl halides. The potential for rapid gas evolution and corrosive effects necessitates multiple layers of protection.

Engineering Controls
  • Chemical Fume Hood: All handling and disposal procedures must be conducted within a certified and properly functioning chemical fume hood to contain corrosive vapors and toxic gases.[2][4][8]

  • Emergency Facilities: An operational safety shower and eyewash station must be immediately accessible within the work area.[1][2][4][14]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15] For operations with a higher splash risk, the use of a full face shield in addition to goggles is strongly recommended.[4][16]

  • Skin Protection: A flame-resistant lab coat, fully buttoned, is required. Use chemical-resistant gloves, such as nitrile or neoprene, ensuring they are inspected for integrity before each use.[15][16] For larger quantities, a chemical-resistant apron is advisable.

  • Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator with appropriate acid gas cartridges must be used.[15][16]

Step-by-Step Disposal Protocol for Waste Material

Direct disposal of this compound into waste streams is prohibited. The compound must first be chemically neutralized through a controlled quenching process. The following procedure is designed for laboratory-scale quantities.

Core Principle: Controlled Hydrolysis and Neutralization

The strategy is to safely hydrolyze the acyl chloride to its corresponding carboxylic acid and mineral acids, and then to neutralize these acidic products to form water-soluble salts that can be disposed of in accordance with local regulations.[17] Performing the hydrolysis with a basic solution accomplishes both steps simultaneously and helps control the reaction's exothermicity.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_quench Quenching (Neutralization) cluster_verify Verification & Final Disposal A Don Full PPE B Work in Fume Hood A->B C Prepare 2M NaOH (aq) in an ice bath B->C D SLOWLY add waste This compound to cold NaOH solution with vigorous stirring C->D E Monitor for gas evolution and temperature increase. Maintain < 20°C D->E F Allow mixture to stir for 1 hour after addition E->F G Check pH of solution with pH paper or meter F->G H Is pH 6-9? G->H I Adjust pH with dilute NaOH or HCl as needed H->I No J Dispose of neutralized aqueous solution per institutional and local regulations H->J Yes I->G K Consult EHS Office! J->K

Caption: Disposal workflow for this compound.

Detailed Methodology
  • Prepare the Neutralization Solution: In a beaker or flask appropriately sized for the amount of waste, prepare a cold solution of 2.5 M sodium hydroxide (NaOH).[17] Place this vessel in an ice-water bath to ensure it remains cold during the addition. The amount of NaOH should be in stoichiometric excess to the acyl chloride being destroyed.

  • Controlled Addition (Quenching): With vigorous stirring, add the waste this compound dropwise to the cold NaOH solution.[17][18] The rate of addition must be slow enough to keep the reaction temperature below 20°C. A dropping funnel is recommended for this step. Rushing this addition can lead to a dangerous, uncontrolled exothermic reaction.[18]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure the reaction has gone to completion.

  • pH Verification: Using pH paper or a calibrated pH meter, check the pH of the resulting solution. The goal is a neutral pH, typically between 6.0 and 9.0.[19]

  • pH Adjustment: If the solution is still acidic, add more NaOH solution dropwise until the desired pH is reached. If it is too basic, neutralize with a dilute acid like hydrochloric acid.

  • Final Disposal: Once the solution is confirmed to be neutral, it contains sodium 3-bromo-4-chlorobenzoate, sodium chloride, and sodium bromide. This aqueous waste can now be disposed of according to your institution's and local hazardous waste regulations.[20][21] In many cases, this neutralized solution can be flushed down the drain with copious amounts of water, but you must confirm this with your Environmental Health & Safety (EHS) department.[17]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[15][22]

  • Control Vapors: Ensure the chemical fume hood is operational to help control the spread of vapors.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2, including respiratory protection if required.[22]

  • Contain the Spill: For liquid spills, cover with an inert, dry absorbent material such as vermiculite, dry sand, or a commercial sorbent. Do not use water or combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable, and compatible waste container (e.g., a heavy-duty plastic bucket or glass container).[15][22]

  • Decontaminate and Dispose: The collected spill residue is now hazardous waste. It must be neutralized using the step-by-step quenching protocol described in Section 3 before final disposal. This should be done in a fume hood. Clean the spill area with a cloth, then decontaminate with a sodium bicarbonate solution, followed by a water rinse.

Regulatory Considerations

The disposal of chemically treated waste is governed by federal, state, and local regulations.[20][23] This guide provides a chemically sound method for neutralization, but the final act of disposal must comply with the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA) and corresponding state authorities.[23][24] Always consult your institution's EHS office for specific guidance on waste stream management and final disposal procedures.

References

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Corrosive Chemicals. Hellman & Associates - U.S. Compliance. [Link]

  • How to neutralize hydrochloric acid. Lab Alley. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc. [Link]

  • Corrosives. University of Tennessee, Knoxville - Environment, Health and Safety. [Link]

  • Neutralization Reactions. N/A. [Link]

  • This compound. Amerigo Scientific. [Link]

  • This compound. Oakwood Chemical. [Link]

  • Neutralization Reactions Lab. Ms. Kropac. [Link]

  • Hydrochloric (HCl) Acid Neutralization. pH Adjustment Systems. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Acyl halide. Wikipedia. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Neutralizing Hydrochloric Acid | Process & Calculations. Study.com. [Link]

  • Chemistry. National Council of Educational Research and Training. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

  • Process for the preparation of chloro-benzoyl chlorides.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Regulations.gov. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.